molecular formula C7H13N3O2 B13947829 2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one CAS No. 22078-33-7

2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B13947829
CAS No.: 22078-33-7
M. Wt: 171.20 g/mol
InChI Key: FWOLFPMTYOTIRI-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one is a compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-methylpiperazine with an appropriate oxime precursor. One common method is the condensation of 4-methylpiperazine with an oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.

    4-Methylpiperazine: A piperazine derivative with a methyl group substitution.

    Oxime Derivatives: Compounds containing the hydroxyimino group.

Uniqueness

2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to the combination of the hydroxyimino group and the methyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one, also known by its CAS number 91406-27-8, is a compound that features a unique combination of a hydroxyimino group and a methyl-substituted piperazine ring. Its molecular formula is C12H22N4O2, with a molecular weight of approximately 254.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

Antimicrobial Properties

Research indicates that derivatives of compounds containing the piperazine moiety exhibit significant antimicrobial activity. A study highlighted the efficacy of various piperazine derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine structure can enhance antibacterial properties. For instance, compounds similar to this compound demonstrated selective activity against Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Antifungal Activity

The compound has also shown promising antifungal activity. In vitro studies demonstrated its effectiveness against Candida albicans biofilms, which are notoriously difficult to treat due to their resistance mechanisms. The ability to inhibit biofilm formation without affecting planktonic cells suggests a potential mechanism involving quorum sensing pathways . Additionally, structural modifications have been linked to increased antifungal potency, with some derivatives outperforming traditional antifungal agents like fluconazole .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways, leading to bactericidal effects.
  • Disruption of Cell Wall Synthesis : The compound's structure may interfere with peptidoglycan production, essential for bacterial cell wall integrity.
  • Biofilm Disruption : By targeting biofilm formation mechanisms, this compound could provide an effective strategy for treating infections associated with biofilms .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both MRSA and SE strains, with MBIC values ranging from 62.216 to 124.432 μg/mL for MRSA and lower values for SE .

Antifungal Research

Another study focused on the antifungal properties of related compounds against C. albicans. The findings revealed that certain derivatives could reduce biofilm formation by up to 75%, significantly outperforming fluconazole in terms of biofilm inhibition . This highlights the potential of this compound as a candidate for further development in antifungal therapies.

Data Table

Property Value
Molecular FormulaC12H22N4O2
Molecular Weight254.33 g/mol
CAS Number91406-27-8
Antibacterial MIC (S. aureus)15.625 - 125 μM
Antifungal IC (C. albicans)>50 μg/mL
Biofilm InhibitionUp to 75% reduction

Properties

CAS No.

22078-33-7

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

2-hydroxyimino-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C7H13N3O2/c1-9-2-4-10(5-3-9)7(11)6-8-12/h6,12H,2-5H2,1H3

InChI Key

FWOLFPMTYOTIRI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C=NO

Origin of Product

United States

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